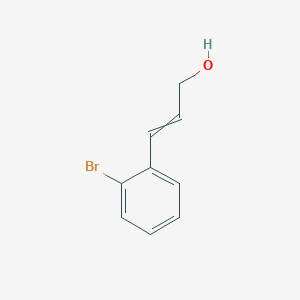

o-Bromocinnamylalcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-Bromocinnamylalcohol is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

o-Bromocinnamylalcohol serves as an important precursor in the synthesis of various organic compounds. Its utility in asymmetric synthesis has been particularly noted:

- Bromohydroxylation : Studies have shown that cinnamyl alcohols, including this compound, can undergo enantioselective bromohydroxylation reactions. This process allows for the introduction of stereogenic centers, leading to the formation of optically active bromohydrins with high enantiomeric excess (up to 95%) . Such transformations are crucial for producing complex molecules with specific stereochemistry.

- Functionalized Derivatives : The compound can be transformed into various functionalized derivatives, which are valuable in the development of pharmaceuticals and agrochemicals. For instance, modifications can yield compounds with enhanced biological activity or improved solubility .

Pharmacological Applications

The pharmacological potential of this compound has been explored in several studies:

- Antimicrobial Activity : Research indicates that derivatives of cinnamyl alcohols exhibit significant antibacterial properties. The introduction of a bromine atom may enhance this activity by altering the compound's interaction with microbial targets .

- Anticancer Properties : Some studies have investigated the potential anticancer effects of cinnamyl alcohol derivatives, including those containing bromine substitutions. These compounds may inhibit tumor growth through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression .

Case Study 1: Antibacterial Evaluation

A study conducted on benzotriazole-based β-amino alcohols demonstrated that compounds structurally similar to this compound exhibited promising antibacterial activity against several strains of bacteria. Molecular docking studies suggested that these compounds interact effectively with bacterial enzymes, inhibiting their function .

Case Study 2: Asymmetric Synthesis

In a detailed investigation into asymmetric bromohydroxylation reactions involving this compound, researchers utilized (DHQD)2PHAL as a catalyst to achieve high enantiomeric excess in the resulting products. This work highlights the compound's role in producing chiral intermediates essential for pharmaceutical applications .

Analyse Des Réactions Chimiques

Reactions Involving the Double Bond

The double bond in o-Bromocinnamylalcohol (C=C) is reactive and participates in addition reactions , similar to unsubstituted cinnamyl alcohol. For example:

Hydrogenation

Catalytic hydrogenation reduces the double bond to form a saturated alcohol. This reaction is analogous to studies on cinnamyl alcohol using Pd/C and hydrogen donors (e.g., tetrahydroxydiboron) :

-

Product : 3-(2-Bromophenyl)-1-propanol.

-

Mechanism : Syn addition of hydrogen across the double bond via a catalytic cycle involving Pd.

Bromohydroxylation

Asymmetric bromohydroxylation, as demonstrated in cinnamyl alcohols , could introduce a bromine and hydroxyl group across the double bond. For this compound, this would yield diastereomeric bromohydrins.

-

Conditions : (DHQD)₂PHAL catalyst, N-bromobenzamide (Br source), H₂O (nucleophile).

-

Selectivity : Up to 95% ee achievable due to π-π interactions between the substrate and catalyst .

Oxidation Reactions

The hydroxyl group (-OH) in this compound can undergo oxidation, influenced by the electron-withdrawing bromine substituent. Studies on cinnamyl alcohol oxidation by thallic perchlorate and pyridinium bromo chromate provide insights:

-

Mechanism : The hydroxyl group oxidizes to an aldehyde or carboxylic acid, depending on reaction conditions.

-

Kinetics :

Metabolic Pathways and Degradation

While direct data on this compound’s metabolism is limited, related studies on cinnamyl alcohol derivatives suggest:

-

Oxidation : Conversion to cinnamic acid derivatives, followed by β-oxidation or conjugation (e.g., hippuric acid).

-

Stability : The bromine substituent may alter metabolic pathways, potentially increasing resistance to enzymatic oxidation.

Comparison of Reactivity in Derivatives

| Compound | Reactivity Trend | Key Factor |

|---|---|---|

| Cinnamyl alcohol | High reactivity (double bond + -OH) | Conjugated π-system, activating -OH |

| This compound | Reduced reactivity (Br deactivates) | Electron-withdrawing Br substituent |

| Crotyl alcohol | Moderate reactivity | Inductive effect of methyl group |

Propriétés

Numéro CAS |

56984-71-5 |

|---|---|

Formule moléculaire |

C9H9BrO |

Poids moléculaire |

213.07 g/mol |

Nom IUPAC |

3-(2-bromophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2 |

Clé InChI |

GZGNPOOSJRVAAL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)C=CCO)Br |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.